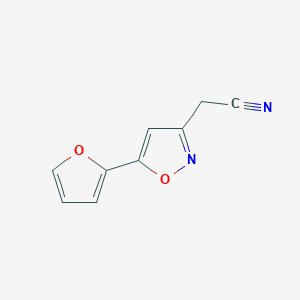

2-(5-(Furan-2-yl)isoxazol-3-yl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(5-(Furan-2-yl)isoxazol-3-yl)acetonitrile is a chemical compound with the molecular formula C9H6N2O2 . It has a molecular weight of 174.16 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6N2O2/c10-4-3-7-6-9(13-11-7)8-2-1-5-12-8/h1-2,5-6H,3H2 . This code provides a specific description of the compound’s molecular structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 174.16 . The compound’s InChI code is 1S/C9H6N2O2/c10-4-3-7-6-9(13-11-7)8-2-1-5-12-8/h1-2,5-6H,3H2 , which provides information about its molecular structure.Scientific Research Applications

Nitrile Oxide Cycloaddition Chemistry

Nitrile oxide cycloaddition chemistry, using benzotriazole as a steric auxiliary, has been explored for the synthesis of isoxazoles. Benzotriazole substituents serve as steric auxiliaries, preventing unwanted dimerization of the nitrile oxide to furoxan by-products, demonstrating the potential for controlled synthesis of complex heterocycles (Savage & Wernert, 2005).

Electrophilic Alkenes Reaction

The reaction of secondary nitroalkanes with α,β-unsaturated ketones in the presence of alumina-supported potassium fluoride in acetonitrile yields 4,5-dihydrofurans. This showcases the utility of acetonitrile as a solvent in promoting reactions between electrophilic alkenes and nitroalkanes, leading to the synthesis of heterocyclic compounds with potential applications in various fields (Mélot, Texier-Boullet, & Foucaud, 1988).

Electrochemical Polymerization

Electrochemical polymerization of 2-(thiophen-2-yl)furan in acetonitrile solution containing lithium perchlorate has been investigated, leading to the synthesis of a new hybrid poly(2-(thiophen-2-yl)furan) with enhanced capacitance properties. This research highlights the potential application of furan derivatives in the development of materials for supercapacitor applications (Mo, Zhou, Ma, & Xu, 2015).

Antitumor Activities

The utilization of 2-aminoprop-1-ene-1,1,3-tricarbonitrile as a precursor to various heterocyclic derivatives, including furan derivatives, has been explored for their antitumor activities. This research underscores the potential of furan and isoxazole derivatives in the development of new antitumor agents (Mohareb, Fleita, & Sakka, 2011).

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing a furan ring, have been known to target proteins like aldose reductase .

Pharmacokinetics

A study on similar isoxazole derivatives has shown that they exhibit good gi absorption and some of them were found to cross the blood-brain barrier (bbb) . These properties can impact the bioavailability of the compound.

Properties

IUPAC Name |

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c10-4-3-7-6-9(13-11-7)8-2-1-5-12-8/h1-2,5-6H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPARQKNQLZAFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2999347.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(pyridin-4-yl)pyridazin-3-yl)oxy)ethyl)acetamide](/img/structure/B2999349.png)

![N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-3-nitrobenzenesulfonamide](/img/structure/B2999352.png)

![4-(isopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2999355.png)

![3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone](/img/structure/B2999357.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B2999362.png)

![Ethyl 7-[4-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2999363.png)